2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1192045-84-3
Cat. No.: VC2925065
Molecular Formula: C13H18BFO2
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1192045-84-3 |
---|---|
Molecular Formula | C13H18BFO2 |
Molecular Weight | 236.09 g/mol |
IUPAC Name | 2-(2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H18BFO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Standard InChI Key | XPBIIDZQZBLHMB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)F |
Chemical Identity and Physical Properties
Basic Identification
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound belonging to the class of arylboronic acid pinacol esters. It has been assigned the CAS Registry Number 1192045-84-3, which serves as its unique identifier in chemical databases and literature . The compound is characterized by a molecular formula of C13H18BFO2, corresponding to a molecular weight of 236.09 g/mol. These fundamental parameters are essential for the proper identification and classification of this compound in chemical repositories and research contexts.
Structural Characteristics
The molecular structure of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a 2-fluoro-5-methylphenyl group attached to a pinacol boronate ester moiety. The boronate ester forms a five-membered ring with the two oxygen atoms and the boron atom at the center. The tetramethyl substitution pattern on the dioxaborolane ring is a characteristic feature of pinacol-derived boronic esters, with geminal dimethyl groups at positions 4 and 5 of the dioxaborolane ring. This structural arrangement contributes to the compound's stability compared to free boronic acids.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically follows established methodologies for preparing arylboronic acid pinacol esters. The most common synthetic route involves the reaction of 2-fluoro-5-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent. This condensation reaction proceeds with the elimination of water to form the dioxaborolane ring structure. The reaction is typically carried out in an aprotic solvent such as toluene, often with the azeotropic removal of water to drive the equilibrium toward the product.
Alternative Synthetic Routes
Purification and Characterization
After synthesis, purification of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically achieved through recrystallization or column chromatography. Characterization of the purified compound is commonly performed using spectroscopic techniques including NMR spectroscopy (1H, 13C, 19F, and 11B), mass spectrometry, and infrared spectroscopy, in addition to elemental analysis to confirm the compound's identity and purity.
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds between the aryl moiety of the boronate ester and various organic halides or pseudohalides. The presence of the fluoro and methyl substituents on the phenyl ring imparts specific electronic and steric properties that can influence the reactivity and selectivity of these coupling reactions.
Pharmaceutical Synthesis
Materials Science Applications
Beyond pharmaceutical applications, 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in materials science, particularly in the synthesis of functionalized polymers, liquid crystals, and electronic materials. The ability to precisely introduce the 2-fluoro-5-methylphenyl group into various molecular frameworks allows for the fine-tuning of material properties such as thermal stability, optical characteristics, and electronic behavior.
Comparative Analysis with Related Compounds
Structural Analogs
A comparative analysis of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related compounds provides insights into structure-property relationships within this class of boronate esters. Several analogous compounds differ in the position or nature of substituents on the phenyl ring, resulting in distinct reactivity patterns and applications.
Table 2: Comparison of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds
Reactivity Comparisons
The reactivity of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions is influenced by both electronic and steric factors. The 2-fluoro substituent imparts specific electronic effects on the phenyl ring, affecting the electron density at the boron center and consequently the transmetalation step in Suzuki-Miyaura coupling reactions. Comparative studies with analogous compounds having different substituent patterns, such as those listed in Table 2, can provide valuable insights into the structure-reactivity relationships within this class of boronate esters .
Stability Considerations
The stability of pinacol boronate esters, including 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is generally superior to that of the corresponding free boronic acids. This enhanced stability is attributed to the steric protection provided by the tetramethyl-1,3,2-dioxaborolane moiety, which shields the boron center from nucleophilic attack and protodeboronation. Comparative stability studies among various arylboronic acid pinacol esters can reveal the influence of different substituent patterns on the stability and shelf-life of these reagents.
Research Applications and Recent Developments
Pharmaceutical Research
Synthetic Methodology Development
Materials Science Applications
In materials science, research involving fluorinated arylboronic acid derivatives, including compounds like 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has focused on their incorporation into functional materials such as conjugated polymers, liquid crystals, and molecular electronic devices. The presence of fluorine substituents can impart unique properties to these materials, including enhanced thermal stability, modified optical characteristics, and improved charge transport properties.
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